

Application Note: Quantification of Fumonisin B2 in Cell Culture Media

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Compound of Interest		
Compound Name:	Fumonisin B2	
Cat. No.:	B1674185	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in maize and other agricultural commodities.[1] As a structural analog of Fumonisin B1, FB2 exhibits significant cytotoxicity and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[1][2] The primary mechanism of action for FB2 is the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[1][3][4][5] This disruption leads to an accumulation of sphinganine and sphingosine, which can trigger a cascade of cellular events including oxidative stress, mitochondrial dysfunction, and apoptosis. [1][2] Given its toxic potential, the accurate quantification of FB2 in biological systems, such as cell culture media, is crucial for toxicological studies, drug development, and safety assessments.

This application note provides detailed protocols for the quantification of **Fumonisin B2** in cell culture media using three common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Experimental Workflow

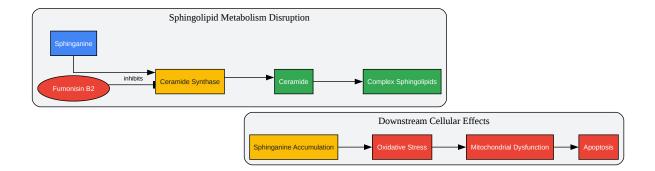


Methodological & Application

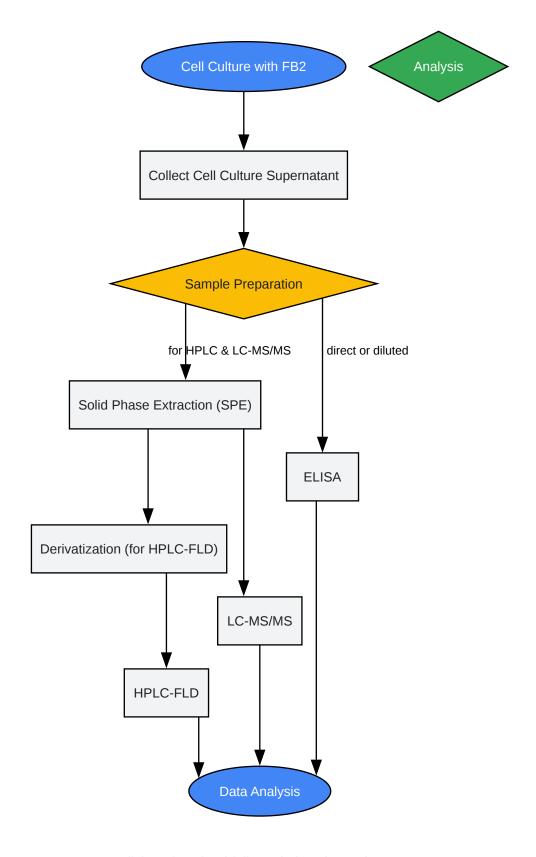
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The toxic effects of **Fumonisin B2** are primarily initiated by its inhibition of ceramide synthase. This leads to the disruption of sphingolipid metabolism and subsequent cellular stress responses.









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